molecular formula C23H18FN3O3 B2732504 (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327170-37-5

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2732504
CAS No.: 1327170-37-5
M. Wt: 403.413
InChI Key: FEZNRIAWKRTJON-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene derivative of significant interest in medicinal chemistry research, particularly for investigating metabolic disorders. This compound features a chromene backbone substituted with a 5-fluoro-2-methylphenyl imino group at the 2-position, an 8-methoxy moiety, and a pyridin-2-yl carboxamide at the 3-position. Chromene derivatives structurally related to this compound have demonstrated remarkable potential as dual-acting therapeutic agents, showing potent inhibitory activity against alpha-amylase and alpha-glucosidase enzymes, key targets in diabetes research . Recent scientific investigations into structurally similar 2-imino-2H-chromene-6-sulfonamide derivatives have revealed exceptional enzyme inhibition, with certain analogs exhibiting over 93% inhibition of alpha-amylase at concentrations of 100 μg mL⁻¹ and IC₅₀ values in the low micromolar range (1.08-1.76 μM) . Furthermore, related chromene derivatives have shown significant activation of PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), a nuclear receptor target crucial for insulin sensitization and glucose metabolism, with IC₅₀ values comparable to the pharmaceutical agent Pioglitazone . The proposed mechanism of action for this compound class involves binding to the active sites of carbohydrate-digesting enzymes through various hydrophobic interactions and hydrogen bonding, while also potentially modulating PPAR-γ pathways to improve insulin sensitivity . In silico ADMET predictions for similar chromene-sulfonamide hybrids indicate favorable drug-likeness properties, acceptable oral bioavailability, and promising safety profiles with minimal predicted mutagenic, immunotoxic, or carcinogenic risks . This reagent is specifically designed for non-human research applications only, making it ideal for investigating enzyme kinetics, molecular docking studies, structure-activity relationship (SAR) analyses in chromene chemistry, and preclinical studies of metabolic dysregulation. Not for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-14-9-10-16(24)13-18(14)26-23-17(22(28)27-20-8-3-4-11-25-20)12-15-6-5-7-19(29-2)21(15)30-23/h3-13H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZNRIAWKRTJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide belongs to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this chromene derivative typically involves the condensation of appropriate aldehydes with 3-carboxamido coumarins or related precursors. Various synthetic routes have been explored, leading to the formation of structurally diverse chromene derivatives that exhibit significant biological activities.

Anticancer Activity

Research indicates that chromene derivatives, including the target compound, exhibit promising anticancer properties. A study demonstrated that related coumarin derivatives showed potent inhibitory effects against various cancer cell lines, including HepG2 and HeLa. For instance, compounds with similar structural motifs displayed IC50 values ranging from 0.39 to 4.85 µM against these cell lines, suggesting a strong potential for development as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
4-Fluorobenzamide derivativeHepG24.85
2,5-Difluorobenzamide derivativeHeLa0.39
(Target Compound)TBDTBDCurrent Study

The mechanism of action for these compounds often involves inhibition of key enzymes or pathways associated with cancer cell proliferation. Molecular docking studies suggest that the presence of specific functional groups in the chromene structure enhances binding affinity to targets such as protein kinases involved in cancer progression .

Other Biological Activities

In addition to anticancer effects, chromene derivatives have shown activity against various microbial strains. For example, certain coumarin derivatives were evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli, exhibiting moderate activity with MIC values above 128 µg/mL for most compounds tested . This indicates a potential for broader pharmacological applications.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated a series of chromene derivatives against multiple cancer cell lines, revealing that modifications in the phenyl ring significantly influenced anticancer potency. The study highlighted that substituents such as fluorine enhanced activity due to electronic effects and steric factors .
  • Inhibition Studies : Another investigation focused on the inhibition of EGFR and VEGFR-2 kinases by chromene derivatives. The target compound demonstrated comparable inhibitory activity to established drugs like Sorafenib, reinforcing its potential as a lead compound in cancer therapy .

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